molecular formula C23H31N5O6Si B14451900 N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-44-0

N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine

Cat. No.: B14451900
CAS No.: 72409-44-0
M. Wt: 501.6 g/mol
InChI Key: BXIMKBLGWFFOCA-VGKBRBPRSA-N
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Description

N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside derivative. It is a guanosine molecule that has been chemically altered by the addition of a benzoyl group at the nitrogen atom and a tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position. These modifications are often used in synthetic chemistry to protect reactive groups during chemical reactions, making the compound a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps:

    Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of guanosine is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Benzoylation of the Nitrogen Atom: The nitrogen atom of the guanosine is then benzoylated by reacting it with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine involves the protection of reactive groups during chemical reactions. The tert-butyl(dimethyl)silyl group protects the 3’-hydroxyl group from nucleophilic attack, while the benzoyl group protects the nitrogen atom from electrophilic attack. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine: Similar structure but with the silyl group at the 2’-hydroxyl position.

    N-Benzoyl-3’-O-[trimethylsilyl]guanosine: Similar structure but with a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group.

Uniqueness

N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine is unique due to the specific positioning of the protective groups, which provides enhanced stability and selectivity in chemical reactions compared to other similar compounds .

Properties

CAS No.

72409-44-0

Molecular Formula

C23H31N5O6Si

Molecular Weight

501.6 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1

InChI Key

BXIMKBLGWFFOCA-VGKBRBPRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO

Origin of Product

United States

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